molecular formula C13H16BrNO B184490 N-(3-bromophenyl)cyclohexanecarboxamide CAS No. 452365-99-0

N-(3-bromophenyl)cyclohexanecarboxamide

Cat. No.: B184490
CAS No.: 452365-99-0
M. Wt: 282.18 g/mol
InChI Key: CRWRDUYMNRPRFM-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)cyclohexanecarboxamide is an organic compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol It is characterized by the presence of a bromophenyl group attached to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)cyclohexanecarboxamide typically involves the reaction of 3-bromoaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromoaniline+cyclohexanecarboxylic acid chlorideThis compound+HCl\text{3-bromoaniline} + \text{cyclohexanecarboxylic acid chloride} \rightarrow \text{this compound} + \text{HCl} 3-bromoaniline+cyclohexanecarboxylic acid chloride→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of N-oxide derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile are used.

Major Products Formed

    Substitution: Formation of N-(3-substituted phenyl)cyclohexanecarboxamide derivatives.

    Reduction: Formation of N-(3-bromophenyl)cyclohexanamine or cyclohexanol derivatives.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(3-bromophenyl)cyclohexanecarboxamide typically involves the reaction of 3-bromoaniline with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine. This reaction is conducted in organic solvents such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Medicinal Chemistry

This compound is primarily used as a building block for synthesizing pharmaceutical agents targeting neurological disorders. Its structure allows it to modulate enzyme activity, making it a candidate for developing treatments for conditions such as depression and anxiety.

Materials Science

The compound is being investigated for its potential use in developing novel materials with specific electronic or optical properties. Its unique structural characteristics may lead to advancements in material applications.

Biological Studies

This compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its ability to interact with biological targets makes it valuable for research into various biochemical pathways.

  • Biological Activity : Preliminary studies suggest that compounds related to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeDescription
NeuroprotectivePotential reduction of oxidative stress markers
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme interactionProbe for studying biochemical pathways

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the cyclohexanecarboxamide moiety can provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)cyclohexanecarboxamide
  • N-(2-bromophenyl)cyclohexanecarboxamide
  • N-(3-chlorophenyl)cyclohexanecarboxamide

Comparison

N-(3-bromophenyl)cyclohexanecarboxamide is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its 2- and 4-bromo analogs, the 3-bromo derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity. The presence of bromine also distinguishes it from chlorinated analogs, which may have different physicochemical properties and reactivity profiles.

Biological Activity

N-(3-bromophenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16BrNOC_{13}H_{16}BrNO. Its structural features include:

  • Bromophenyl group : Enhances lipophilicity and can participate in halogen bonding, potentially increasing binding affinity to biological targets.
  • Cyclohexanecarboxamide moiety : Provides structural stability and can engage in hydrogen bonding with receptors or enzymes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom on the phenyl ring can facilitate stronger interactions through halogen bonding, while the carboxamide group can form hydrogen bonds, enhancing the compound's efficacy in biological assays .

1. Medicinal Chemistry Applications

This compound is utilized as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders. Its ability to modulate enzyme activity makes it a candidate for developing treatments for conditions such as depression and anxiety .

3. Anti-inflammatory Effects

Preliminary studies suggest that compounds structurally related to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Medicinal ChemistryUsed as a precursor for drugs targeting neurological disorders
Antimicrobial ActivityRelated compounds show efficacy against various pathogens
Anti-inflammatory EffectsPotential inhibition of pro-inflammatory cytokines observed in related compounds

Case Study: Neuroprotective Properties

A study exploring the neuroprotective effects of similar compounds found that they could reduce oxidative stress markers in neuronal cells. While direct studies on this compound are needed, the structural similarities suggest it may possess similar protective qualities .

Properties

IUPAC Name

N-(3-bromophenyl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWRDUYMNRPRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357274
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452365-99-0
Record name N-(3-bromophenyl)cyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexanecarbonyl chloride (0.74 g, 6.97 mmol) was added to a mixture of 3-bromoaniline (1.0 g, 5.8 mmol), TEA (1.07 mL, 7.55 mmol) and DMAP (cat.) in THF with stirring at 0° C. over 10 min. Stirring was continued for another 30 min and quenched with saturated NaHCO3. The product was extracted with ethyl acetate. Combined organic layers were concentrated under reduced pressure to give a residue which was triturated with pentane to give N-(3-bromophenyl)cyclohexanecarboxamide as an off-white solid. Yield (1.3 g, 79%); 1H NMR (400 MHz, DMSO-d6) δ 9.96 (s, 1H), 7.97 (s, 1H), 7.49 (d, J=8.0 Hz, 1H), 7.26-7.18 (m, 2H), 2.33-2.26 (m, 1H), 1.76 (t, J=14.0 Hz, 4H), 1.65 (d, J=10.4 Hz, 1H), 1.43-1.34 (m, 2H), 1.30-1.12 (m, 3H).
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0.74 g
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1 g
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reactant
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TEA
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1.07 mL
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reactant
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0 (± 1) mol
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catalyst
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